Superior Progression-Free Survival (PFS) in Combination with PLD vs. PLD Alone in FR-Positive Platinum-Resistant Ovarian Cancer
In a randomized Phase II trial (PRECEDENT) of 149 patients with platinum-resistant ovarian cancer, the combination of vintafolide plus pegylated liposomal doxorubicin (PLD) significantly improved median progression-free survival (PFS) compared to PLD alone. The hazard ratio for progression was 0.63 (95% CI, 0.41 to 0.96; P = 0.031) [1]. The clinical benefit was even more pronounced in the subset of patients whose tumors exhibited 100% FR positivity by etarfolatide imaging, with a median PFS of 5.5 months for the combination versus 1.5 months for PLD alone (HR, 0.38; 95% CI, 0.17 to 0.85; P = 0.013) [1].
| Evidence Dimension | Median Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | 5.5 months (in FR 100% positive subgroup) |
| Comparator Or Baseline | Pegylated Liposomal Doxorubicin (PLD) alone: 1.5 months (in FR 100% positive subgroup) |
| Quantified Difference | 4.0 month increase in median PFS; HR = 0.38 (67% reduction in risk of progression or death) |
| Conditions | Phase II randomized trial (PRECEDENT) in platinum-resistant ovarian cancer patients selected for 100% FR positivity by 99mTc-etarfolatide imaging. |
Why This Matters
This is the first randomized trial to show a combination therapy significantly improves PFS over standard PLD in this difficult-to-treat population, establishing a clear clinical advantage for procurement decisions over standard chemotherapy alone.
- [1] Naumann RW, Coleman RL, Burger RA, et al. PRECEDENT: A Randomized Phase II Trial Comparing Vintafolide (EC145) and Pegylated Liposomal Doxorubicin (PLD) in Combination Versus PLD Alone in Patients With Platinum-Resistant Ovarian Cancer. J Clin Oncol. 2013;31(35):4400-4406. View Source
